

Application Notes & Protocols: Development of Stable Topical Finasteride Formulations for Research

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Compound of Interest

Compound Name: *finasteride*

Cat. No.: *B7804897*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

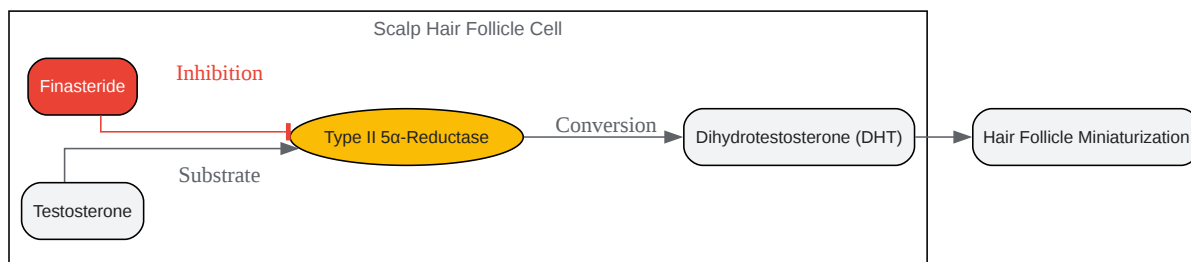
Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of the Type II 5- α reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] In androgenetic alopecia (male pattern baldness), DHT contributes to the miniaturization of hair follicles.[3] By inhibiting DHT production in the scalp, **finasteride** can slow hair loss and promote hair regrowth.[2]

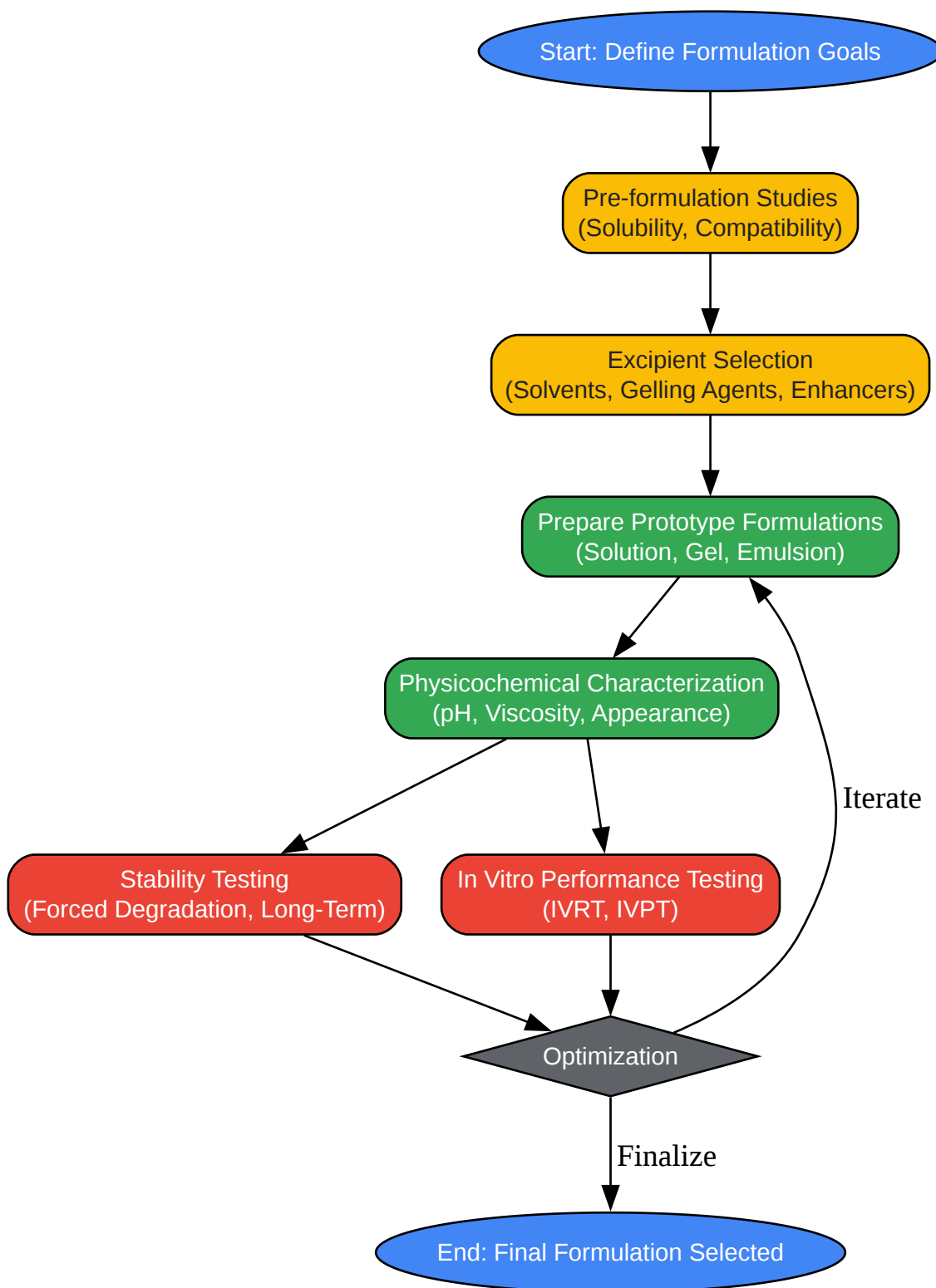
Oral **finasteride** is an effective treatment, but systemic inhibition of DHT can lead to undesirable side effects.[4] The development of stable and effective topical **finasteride** formulations is a key research objective, aiming to deliver the active pharmaceutical ingredient (API) directly to the hair follicles in the scalp, thereby maximizing local efficacy while minimizing systemic absorption and associated risks.[5][6]

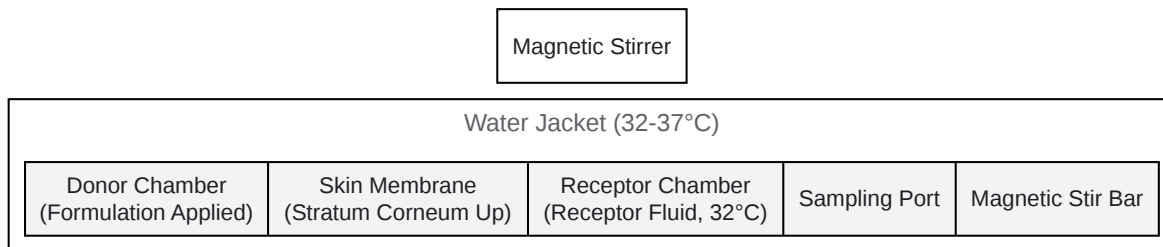
These application notes provide a comprehensive guide to the critical steps in developing and evaluating topical **finasteride** formulations for research purposes, including pre-formulation studies, formulation preparation, and in vitro performance testing.

Mechanism of Action: 5-Alpha Reductase Inhibition

The primary mechanism of **finasteride** involves the competitive and specific inhibition of the 5-alpha reductase isoenzyme type II. This action blocks the conversion of testosterone to DHT within the hair follicle cells. Reduced local DHT levels are the primary therapeutic goal for treating androgenetic alopecia.[5]







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